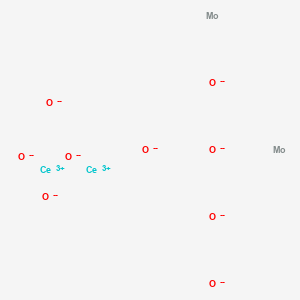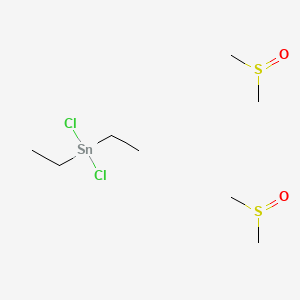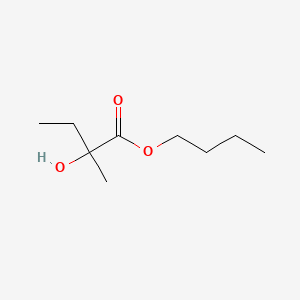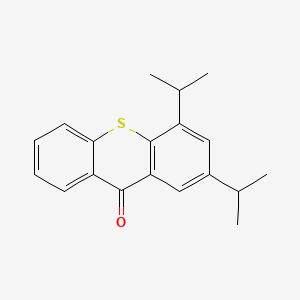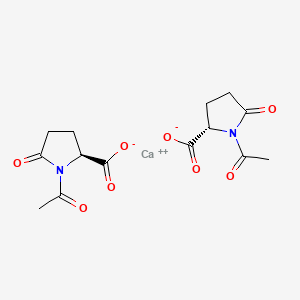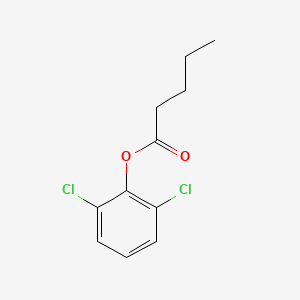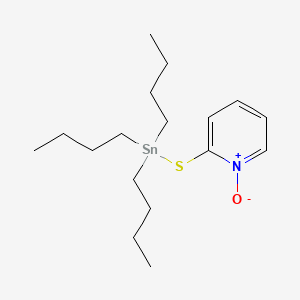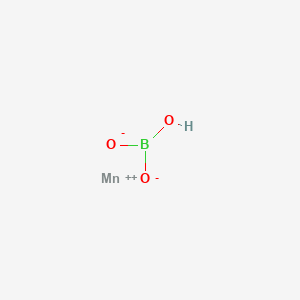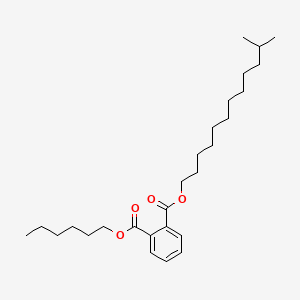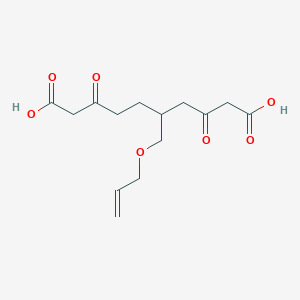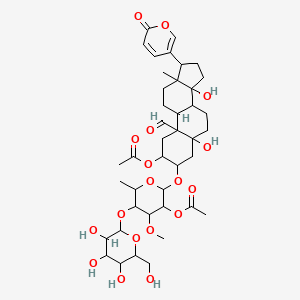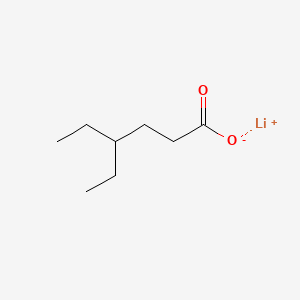
Lithium 4-ethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 4-ethylhexanoate: is an organolithium compound with the chemical formula C8H15LiO2. It is a lithium salt of 4-ethylhexanoic acid and is commonly used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium 4-ethylhexanoate can be synthesized through the reaction of 4-ethylhexanoic acid with lithium hydroxide or lithium carbonate. The reaction typically involves dissolving 4-ethylhexanoic acid in an appropriate solvent, such as ethanol or water, and then adding lithium hydroxide or lithium carbonate. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound and water or carbon dioxide as by-products.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the careful control of reaction conditions, such as temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product. The resulting this compound is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium 4-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: It can be reduced to form this compound hydride.
Substitution: It can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as sodium chloride or potassium bromide can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: Various lithium salts depending on the substituting cation.
Applications De Recherche Scientifique
Lithium 4-ethylhexanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of lithium’s effects on biological systems, particularly in the context of mood stabilization and neurological research.
Medicine: It is investigated for its potential therapeutic effects in the treatment of bipolar disorder and other psychiatric conditions.
Industry: It is used in the production of specialty chemicals, lubricants, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of lithium 4-ethylhexanoate involves its interaction with various molecular targets and pathways. In biological systems, lithium ions can modulate the activity of enzymes such as glycogen synthase kinase-3 and inositol monophosphatase. These interactions can influence neurotransmitter signaling and neuronal function, contributing to its mood-stabilizing effects. In industrial applications, this compound acts as a catalyst or additive, enhancing the efficiency and selectivity of chemical reactions.
Comparaison Avec Des Composés Similaires
Lithium acetate: Another lithium salt used in similar applications but with different chemical properties.
Lithium carbonate: Commonly used in the treatment of bipolar disorder and as a precursor in the synthesis of other lithium compounds.
Lithium chloride: Used in various industrial processes and as a reagent in organic synthesis.
Uniqueness: Lithium 4-ethylhexanoate is unique due to its specific chemical structure, which imparts distinct solubility, reactivity, and stability properties. Its long alkyl chain makes it more hydrophobic compared to other lithium salts, influencing its behavior in both biological and industrial contexts.
Propriétés
Numéro CAS |
94313-54-9 |
|---|---|
Formule moléculaire |
C8H15LiO2 |
Poids moléculaire |
150.2 g/mol |
Nom IUPAC |
lithium;4-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.Li/c1-3-7(4-2)5-6-8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
XMSZNLYHBMXYJW-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CCC(CC)CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


